N-[4-(Amino)butyl]phthalimide

Catalog No.
S15700360
CAS No.
99008-43-2
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(Amino)butyl]phthalimide

CAS Number

99008-43-2

Product Name

N-[4-(Amino)butyl]phthalimide

IUPAC Name

2-(4-aminobutyl)isoindole-1,3-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8,13H2

InChI Key

GZCFMVCWRGPDLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN

N-[4-(Amino)butyl]phthalimide, also known as 4-amino-N-butylphthalimide, is an organic compound that belongs to the phthalimide family. It features a phthalimide ring with a butyl group attached to the nitrogen atom and an amino group at the fourth position. This compound is recognized for its fluorescence properties, making it valuable in various scientific research applications, particularly in chemistry and biology.

, which include:

  • Oxidation: The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced to yield corresponding amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group participates in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to various substituted derivatives.

Major Products Formed

  • Oxidation Products: Nitro derivatives of N-[4-(Amino)butyl]phthalimide.
  • Reduction Products: Corresponding amines.
  • Substitution Products: Various substituted compounds depending on the reagents used.

N-[4-(Amino)butyl]phthalimide exhibits notable biological activity, particularly against fungal pathogens. It has been investigated for its potential antifungal and anti-biofilm properties against Candida species. The mechanism of action involves inhibiting biofilm formation and hyphal growth by downregulating genes associated with these processes, such as ECE1, HWP1, and UME6. This makes it a candidate for further research in medical applications .

The synthesis of N-[4-(Amino)butyl]phthalimide typically involves a two-step process:

  • Formation of N-butylphthalimide: This is achieved by reacting phthalic anhydride with butylamine under conditions that may include solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.
  • Introduction of the Amino Group: The next step involves introducing an amino group at the fourth position of the N-butylphthalimide structure, often through an amination reaction .

In industrial settings, large-scale production may utilize batch reactors to ensure controlled temperature and pressure conditions during synthesis.

N-[4-(Amino)butyl]phthalimide has several applications across various fields:

  • Chemistry: Serves as a fluorescence probe in chemical analyses.
  • Biology: Used in studies involving biological systems due to its fluorescence properties.
  • Medicine: Investigated for antifungal properties against Candida species and potential use in treating biofilm-related infections.
  • Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other photonic devices.

Interaction studies of N-[4-(Amino)butyl]phthalimide focus on its ability to form complexes with metal ions, particularly mercury salts. These studies reveal how the compound can bind to various metals, leading to new complexes that may exhibit unique properties useful for further applications in materials science and medicinal chemistry .

Several compounds share structural similarities with N-[4-(Amino)butyl]phthalimide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Amino-N-methylphthalimideMethyl group instead of butylSimilar fluorescence properties
4-Amino-N-phenylphthalimidePhenyl group instead of butylDifferent biological activity profiles
1,8-Naphthalimide derivativesRelated aromatic structureVarying fluorescence properties

Uniqueness

N-[4-(Amino)butyl]phthalimide is unique due to its specific combination of an amino group and a butyl group. This structural arrangement imparts distinct fluorescence properties and enhances its biological activities, particularly its ability to inhibit biofilm formation in fungal pathogens. This makes it particularly valuable in medical research compared to its analogs .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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